L-Asparagine-13C4,15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O3 |

|---|---|

Molecular Weight |

138.076 g/mol |

IUPAC Name |

(2S)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

DCXYFEDJOCDNAF-FLEDYEEXSA-N |

Isomeric SMILES |

[13CH2]([13C@@H]([13C](=O)O)[15NH2])[13C](=O)[15NH2] |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

L-Asparagine-¹³C₄,¹⁵N₂: A Technical Guide for Researchers

This in-depth guide provides a comprehensive overview of L-Asparagine-¹³C₄,¹⁵N₂, a stable isotope-labeled (SIL) amino acid, for researchers, scientists, and professionals in drug development. This document details its chemical properties, applications, and relevant experimental protocols, presenting quantitative data in structured tables and visualizing key information with diagrams.

Core Concepts: Introduction to L-Asparagine-¹³C₄,¹⁵N₂

L-Asparagine-¹³C₄,¹⁵N₂ is a non-radioactive, isotopically labeled form of the amino acid L-asparagine. In this molecule, all four carbon atoms are substituted with the heavy isotope carbon-13 (¹³C), and both nitrogen atoms are substituted with the heavy isotope nitrogen-15 (¹⁵N).[1][2] This labeling results in a molecule that is chemically identical to natural L-asparagine but has a greater molecular weight.

This mass difference is the key to its utility in a variety of analytical techniques, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] It serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices.[3][4]

Chemical Structure and Properties

The fundamental structure of L-Asparagine-¹³C₄,¹⁵N₂ is identical to that of L-asparagine. The isotopic labeling does not alter its chemical reactivity or three-dimensional shape.

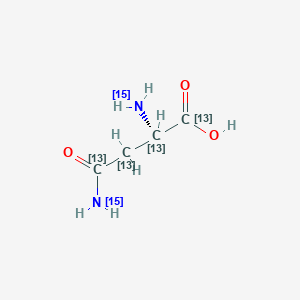

Caption: Chemical structure of L-Asparagine-¹³C₄,¹⁵N₂.

Table 1: Chemical and Physical Properties of L-Asparagine-¹³C₄,¹⁵N₂

| Property | Value |

| Chemical Formula | ¹³C₄H₈¹⁵N₂O₃ |

| Molecular Weight | 138.08 g/mol [5] |

| Monoisotopic Mass | 138.06098125 Da |

| CAS Number | 781596-75-6[5] |

| Appearance | Solid[6][7] |

| Melting Point | 232-235 °C (decomposes)[6][7] |

| Isotopic Purity (¹³C) | ≥98 atom %[7] |

| Isotopic Purity (¹⁵N) | ≥98 atom %[7] |

| Chemical Purity | ≥95%[6][7] |

Note: Some properties may be listed for the monohydrate form, which has a molecular weight of 156.09 g/mol .[6][7]

Applications in Research and Development

L-Asparagine-¹³C₄,¹⁵N₂ is a valuable tool in various research areas due to its properties as a stable isotope-labeled internal standard.

Quantitative Mass Spectrometry

The primary application of L-Asparagine-¹³C₄,¹⁵N₂ is as an internal standard in quantitative mass spectrometry-based assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] By adding a known amount of the labeled compound to a biological sample, the concentration of endogenous, unlabeled L-asparagine can be determined with high accuracy and precision.[4] This is crucial in:

-

Metabolomics: Studying the concentration of amino acids in various biological fluids and tissues to understand metabolic pathways and disease states.

-

Clinical Research: Quantifying amino acid levels for disease diagnosis and monitoring, such as in studies of childhood acute lymphoblastic leukemia where asparagine metabolism is critical.[3]

-

Pharmacokinetic Studies: Assessing the impact of drugs on amino acid metabolism.

NMR Spectroscopy

In NMR spectroscopy, uniform labeling with ¹³C and ¹⁵N is a powerful technique for determining the three-dimensional structure and dynamics of proteins and other biomolecules. While L-Asparagine-¹³C₄,¹⁵N₂ can be used in these studies, it is more commonly incorporated into larger proteins through cell-free protein synthesis or by providing it as a nutrient source to cells expressing a protein of interest.[1][8]

Experimental Protocols

This section provides an overview of common experimental methodologies involving L-Asparagine-¹³C₄,¹⁵N₂.

Quantitative Analysis of L-Asparagine by LC-MS/MS

The following is a synthesized protocol for the quantification of L-asparagine in human plasma using L-Asparagine-¹³C₄,¹⁵N₂ as an internal standard, based on common practices in the field.

3.1.1. Sample Preparation: Protein Precipitation

-

Thawing: Thaw frozen plasma samples on ice.

-

Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of L-Asparagine-¹³C₄,¹⁵N₂ solution (the internal standard) to each plasma sample. The final concentration of the internal standard should be close to the expected concentration of the analyte.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile or a 10% solution of trichloroacetic acid (TCA) or sulfosalicylic acid to precipitate proteins.[9]

-

Vortexing: Vortex the mixture vigorously for 30 seconds.

-

Incubation: Incubate the samples at 4°C for 20-30 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.[9]

-

Supernatant Collection: Carefully collect the supernatant, which contains the amino acids, and transfer it to a new tube or a 96-well plate for LC-MS/MS analysis.

References

- 1. Application Note 36 â Cell-Free Protein Synthesis with 2H/15N/13C-Labeled Amino Acids in H2O for the Production of Perdeuterated Proteins with 1H in the Exchangeable Positions [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope-Labeled Amino Acid Mixes | Separation Science [sepscience.com]

- 5. L-Asparagine(70-47-3) 13C NMR [m.chemicalbook.com]

- 6. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. bmse000030 L-Asparagine at BMRB [bmrb.io]

- 8. academic.oup.com [academic.oup.com]

- 9. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to L-Asparagine-¹³C₄,¹⁵N₂: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of L-Asparagine-¹³C₄,¹⁵N₂, its role in key metabolic pathways, and detailed experimental protocols for its application in research and development. This isotopically labeled amino acid is a powerful tool for tracing metabolic pathways, quantifying protein dynamics, and serving as an internal standard in mass spectrometry-based analyses.

Core Physical and Chemical Properties

L-Asparagine-¹³C₄,¹⁵N₂ is a stable, non-radioactive isotopically labeled version of the amino acid L-asparagine. The carbon and nitrogen atoms in the molecule have been enriched with ¹³C and ¹⁵N isotopes, respectively. This labeling provides a distinct mass shift, allowing it to be differentiated from its unlabeled counterpart by mass spectrometry and NMR spectroscopy.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of L-Asparagine-¹³C₄,¹⁵N₂ in both its anhydrous and monohydrate forms. These values are compiled from various commercial suppliers and databases.

Table 1: Physical and Chemical Properties of L-Asparagine-¹³C₄,¹⁵N₂ (Anhydrous)

| Property | Value |

| Molecular Formula | ¹³C₄H₈¹⁵N₂O₃ |

| Molecular Weight | 138.08 g/mol [1][2] |

| Exact Mass | 138.06098125 Da[3] |

| Melting Point | 232 °C (decomposes)[1] |

| Appearance | Solid[1] |

| Isotopic Purity (¹³C) | ≥98 atom %[4] |

| Isotopic Purity (¹⁵N) | ≥98 atom %[1][4] |

| Chemical Purity | ≥95% (CP)[1] |

| Mass Shift | M+6[1][4] |

| CAS Number | 781596-75-6[1][2] |

Table 2: Physical and Chemical Properties of L-Asparagine-¹³C₄,¹⁵N₂ (Monohydrate)

| Property | Value |

| Molecular Formula | ¹³C₄H₁₀¹⁵N₂O₄ |

| Molecular Weight | 156.09 g/mol [4][5] |

| Melting Point | 233-235 °C[4] |

| Appearance | Solid[4] |

| Isotopic Purity (¹³C) | 98 atom %[4] |

| Isotopic Purity (¹⁵N) | 98 atom %[4] |

| Chemical Purity | 95% (CP)[4] |

| Optical Activity | [α]25/D +31.5°, c = 1 in 1 M HCl[4] |

| Solubility | H₂O: 20 mg/mL (requires sonication); DMSO: 1 mg/mL (requires sonication and warming)[6] |

| CAS Number | 202406-87-9[5][6] |

Metabolic and Signaling Pathways

L-Asparagine is a non-essential amino acid that plays a crucial role in various cellular processes, including protein synthesis, nitrogen transport, and cell signaling.[7] Its metabolism is intricately linked with that of other amino acids, particularly glutamine.

Asparagine and Glutamine Metabolism

Asparagine is synthesized from aspartate and glutamine in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS).[8] Conversely, asparagine can be hydrolyzed back to aspartate and ammonia by the enzyme asparaginase.[8] The isotopic labels in L-Asparagine-¹³C₄,¹⁵N₂ allow researchers to trace the flow of its carbon and nitrogen atoms through these and other interconnected metabolic pathways.

Asparagine-mTORC1 Signaling Pathway

Recent research has highlighted the role of asparagine as a signaling molecule that activates the mechanistic target of rapamycin complex 1 (mTORC1) pathway.[1][4] This pathway is a central regulator of cell growth, proliferation, and metabolism. Asparagine availability can influence mTORC1 signaling, thereby impacting processes like glycolysis and thermogenesis.[1][4]

Experimental Protocols

L-Asparagine-¹³C₄,¹⁵N₂ is a versatile tool for a range of experimental applications. Below are detailed protocols for its use in metabolic tracing studies using LC-MS/MS and as an internal standard.

Protocol 1: Metabolic Tracing in Cell Culture using LC-MS/MS

This protocol outlines the general steps for tracing the metabolism of L-Asparagine-¹³C₄,¹⁵N₂ in cultured cells.

Workflow Diagram

1. Cell Culture and Isotopic Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Prepare labeling medium by supplementing base medium (lacking unlabeled asparagine) with L-Asparagine-¹³C₄,¹⁵N₂ at a concentration similar to that of the standard medium.

-

Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the labeling medium.

-

Incubate the cells for a time course determined by the specific metabolic pathway of interest.

2. Quenching and Metabolite Extraction:

-

To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Immediately add a cold extraction solvent, typically 80% methanol, to the cells.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Perform freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath) to ensure complete cell lysis.

-

Centrifuge the lysate at high speed (e.g., 13,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the polar metabolites.

3. LC-MS/MS Analysis:

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

-

Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the isotopologues of asparagine and its downstream metabolites. The transitions will be based on the mass of the labeled precursor ion and its characteristic fragment ions.

4. Data Analysis:

-

Process the raw LC-MS/MS data to obtain peak areas for the different isotopologues.

-

Correct for the natural abundance of stable isotopes.

-

Calculate the fractional labeling of each metabolite to trace the metabolic fate of the ¹³C and ¹⁵N atoms from asparagine.

Protocol 2: Use as an Internal Standard for Quantitative Analysis

L-Asparagine-¹³C₄,¹⁵N₂ can be used as an internal standard to accurately quantify the concentration of endogenous L-asparagine in biological samples.

1. Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a known amount of L-Asparagine-¹³C₄,¹⁵N₂.

-

Perform protein precipitation and metabolite extraction as described in Protocol 1.

2. LC-MS/MS Analysis:

-

Analyze the extracted sample by LC-MS/MS using an MRM method that includes transitions for both the unlabeled (endogenous) asparagine and the labeled internal standard.

3. Quantification:

-

Determine the peak area ratio of the endogenous L-asparagine to the L-Asparagine-¹³C₄,¹⁵N₂ internal standard.

-

Create a calibration curve using known concentrations of unlabeled L-asparagine spiked with the same amount of the internal standard.

-

Use the peak area ratio from the biological sample and the calibration curve to determine the absolute concentration of endogenous L-asparagine.

Conclusion

L-Asparagine-¹³C₄,¹⁵N₂ is an invaluable tool for researchers in the fields of metabolism, cell biology, and drug development. Its stable isotopic labels enable precise tracing of metabolic pathways and accurate quantification of endogenous asparagine levels. The protocols and data provided in this guide serve as a comprehensive resource for the effective application of this powerful research compound.

References

- 1. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. beregond.bham.ac.uk [beregond.bham.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 8. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Isotopic Purity of L-Asparagine-¹³C₄,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of L-Asparagine-¹³C₄,¹⁵N₂. This isotopically labeled amino acid is a critical tool in metabolic research, proteomics, and drug development, enabling precise tracking and quantification of asparagine in biological systems. This document details synthetic methodologies, experimental protocols for purity assessment, and relevant biological pathways.

Synthesis of L-Asparagine-¹³C₄,¹⁵N₂

The synthesis of L-Asparagine-¹³C₄,¹⁵N₂ can be achieved through several methods, including chemical synthesis, enzymatic conversion, and microbial fermentation. A chemoenzymatic approach, which combines the use of a fully labeled precursor with an enzymatic reaction, is a common and efficient method.

Chemoenzymatic Synthesis Protocol

This protocol describes a representative chemoenzymatic synthesis of L-Asparagine-¹³C₄,¹⁵N₂ starting from commercially available L-Aspartic acid-¹³C₄,¹⁵N. The process involves the amidation of the labeled L-aspartic acid catalyzed by the enzyme L-asparaginase.

Materials:

-

L-Aspartic acid-¹³C₄,¹⁵N (isotopic purity ≥ 98%)

-

L-Asparaginase (from E. coli or other suitable source)

-

Ammonium chloride (¹⁵NH₄Cl, isotopic purity ≥ 98%)

-

Tris-HCl buffer (50 mM, pH 8.6)

-

Trichloroacetic acid (TCA)

-

Ethanol

-

Diethyl ether

-

Deionized water

Equipment:

-

Reaction vessel (e.g., glass beaker or flask)

-

Magnetic stirrer and stir bar

-

Incubator or water bath

-

Centrifuge

-

Lyophilizer (freeze-dryer)

-

Chromatography system (e.g., ion-exchange or size-exclusion)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve L-Aspartic acid-¹³C₄,¹⁵N and a molar excess of ¹⁵NH₄Cl in 50 mM Tris-HCl buffer (pH 8.6).

-

Enzymatic Reaction: Add L-asparaginase to the reaction mixture. The optimal enzyme concentration should be determined empirically but a starting point of 10-20 units per mmol of substrate can be used.

-

Incubation: Incubate the reaction mixture at 37°C with gentle stirring for 2-4 hours. Monitor the reaction progress by a suitable method, such as HPLC or TLC.

-

Reaction Termination: Once the reaction is complete, terminate it by adding trichloroacetic acid to a final concentration of 5% (w/v) to precipitate the enzyme.

-

Enzyme Removal: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the precipitated enzyme. Carefully collect the supernatant containing the L-Asparagine-¹³C₄,¹⁵N₂.

-

Purification:

-

Precipitation: The crude product can be precipitated from the supernatant by the addition of cold ethanol. The precipitate is then collected by centrifugation and washed with diethyl ether.

-

Chromatography: For higher purity, the supernatant can be subjected to ion-exchange or size-exclusion chromatography. The fractions containing L-Asparagine-¹³C₄,¹⁵N₂ are collected.[1][2]

-

-

Lyophilization: The purified solution is freeze-dried to obtain the final product as a solid.

Logical Workflow for Chemoenzymatic Synthesis

Caption: Workflow for the chemoenzymatic synthesis of L-Asparagine-¹³C₄,¹⁵N₂.

Isotopic Purity Analysis

The isotopic purity of the synthesized L-Asparagine-¹³C₄,¹⁵N₂ is a critical parameter. The primary techniques for determining isotopic enrichment are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data on Isotopic Purity

The following table summarizes the typical isotopic purity of commercially available L-Asparagine-¹³C₄,¹⁵N₂.

| Supplier | Catalog Number | Isotopic Purity (¹³C) | Isotopic Purity (¹⁵N) | Chemical Purity |

| Sigma-Aldrich | 608157 | ≥99 atom % | ≥98 atom % | ≥95% (CP) |

| Cambridge Isotope Laboratories | CNLM-3819-H | 99% | 99% | 98%[3] |

| MedchemExpress | HY-W017443S | - | - | - |

Note: Isotopic and chemical purity levels may vary by lot.

Experimental Protocol: GC-MS for Isotopic Purity

This protocol is adapted from the UC Davis Stable Isotope Facility's method for amino acid analysis.[4]

1. Sample Preparation and Derivatization:

-

Hydrolysis (if in protein matrix): Acid hydrolysis is performed to liberate individual amino acids from proteinaceous samples using 6 M HCl at 150°C for 70 minutes.

-

Derivatization: Amino acids are derivatized to their N-acetyl methyl esters (NACME) to make them volatile for GC analysis. This involves:

-

Drying the sample under a stream of nitrogen.

-

Adding acidified methanol and heating at 100°C for 1 hour.

-

Evaporating the methanol and adding dichloromethane (DCM) to remove excess reagents.

-

Acetylation with a mixture of acetic anhydride, trimethylamine, and acetone at 60°C for 10 minutes.

-

Evaporation of reagents under nitrogen.

-

Extraction of the N-acetyl methyl esters into ethyl acetate.

-

2. GC-C-IRMS Analysis:

-

Instrument: A Thermo Trace GC 1310 gas chromatograph coupled to a Thermo Scientific Delta V Advantage isotope-ratio mass spectrometer via a GC IsoLink II combustion interface.

-

Column: Agilent DB 35 column (60 m x 0.32 mm ID, 1.5 µm film thickness).

-

Injection: 260°C (splitless, 1 min).

-

Temperature Program: 70°C (hold 2 min); ramp to 140°C at 15°C/min (hold 4 min); ramp to 240°C at 12°C/min (hold 5 min); ramp to 255°C at 8°C/min (hold 35 min).

-

Combustion Reactor: NiO tube with CuO and NiO wires at 1000°C.

-

¹⁵N Analysis: A liquid nitrogen trap is used to remove CO₂ from the post-combustion carrier stream to prevent isobaric interference.

3. Data Analysis:

-

Isotopic ratios are measured and calibrated against known reference materials. The isotopic enrichment is calculated by comparing the abundance of the labeled isotopologue (M+6 for L-Asparagine-¹³C₄,¹⁵N₂) to the unlabeled isotopologue.

Experimental Protocol: LC-MS/MS for Isotopic Purity

This protocol is for the analysis of underivatized amino acids in a biological matrix.[5][6]

1. Sample Preparation:

-

Protein Precipitation: For plasma or cell media samples, proteins are precipitated using a 30% sulfosalicylic acid solution.

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Dilution: The supernatant is diluted with the mobile phase before injection.

2. LC-MS/MS Analysis:

-

Instrument: An Agilent 1290 infinity UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: Zorbax SB-C18 Rapid Resolution HT column (3.0 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.5% formic acid and 0.3% heptafluorobutyric acid (HFBA) in water.

-

B: 0.5% formic acid and 0.3% HFBA in acetonitrile.

-

-

Gradient: A gradient from 0% to 5% B over 5 minutes is used.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific transitions for both the labeled and unlabeled asparagine. For L-Asparagine-¹³C₄,¹⁵N₂, the precursor ion will have an m/z of 139.08 and the unlabeled will be 133.06. Product ions will depend on the fragmentation pattern.

-

3. Data Analysis:

-

The peak areas of the labeled and unlabeled asparagine are integrated from the chromatograms. The isotopic enrichment is calculated as the ratio of the labeled peak area to the sum of the labeled and unlabeled peak areas.

Experimental Workflow for Isotopic Purity Analysis

Caption: Workflow for Isotopic Purity Analysis using GC-MS and LC-MS/MS.

Biological Significance and Signaling Pathways

L-Asparagine is a non-essential amino acid that plays a crucial role in various metabolic pathways, including protein synthesis and nitrogen metabolism.

Asparagine Metabolism

L-Asparagine is synthesized from L-aspartic acid and glutamine in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS). Conversely, it can be hydrolyzed back to L-aspartic acid and ammonia by the enzyme L-asparaginase.

Simplified Asparagine Metabolic Pathway

Caption: Simplified overview of the asparagine metabolic pathway.

Role in Drug Development

L-Asparagine metabolism is a key target in cancer therapy, particularly for acute lymphoblastic leukemia (ALL). Cancer cells with low expression of asparagine synthetase are dependent on extracellular asparagine for their proliferation. The enzyme L-asparaginase is used as a therapeutic agent to deplete circulating asparagine, thereby selectively starving and killing these cancer cells.[7][8] The use of L-Asparagine-¹³C₄,¹⁵N₂ allows researchers to study the pharmacodynamics of L-asparaginase and to investigate asparagine metabolism in cancer cells, aiding in the development of more effective cancer therapies.

References

- 1. scielo.br [scielo.br]

- 2. Production, purification and characterization of l-asparaginase from streptomyces gulbargensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Asparagine·HâO (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-3819-H-0.5 [isotope.com]

- 4. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 5. chem-agilent.com [chem-agilent.com]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

L-Asparagine-13C4,15N2 CAS number and molecular weight

An In-Depth Technical Guide to L-Asparagine-13C4,15N2

For researchers, scientists, and professionals in drug development, isotopically labeled compounds are indispensable tools for elucidating metabolic pathways, quantifying protein dynamics, and understanding drug pharmacokinetics. This compound, a stable isotope-labeled version of the amino acid L-asparagine, serves as a crucial tracer in a variety of advanced research applications. This technical guide provides an in-depth overview of its properties, common experimental applications, and the biochemical pathways it helps to investigate.

Core Properties and Specifications

This compound is synthesized to replace all four carbon atoms with carbon-13 (¹³C) and both nitrogen atoms with nitrogen-15 (¹⁵N). This labeling results in a precise mass shift, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry. The compound is typically available in both anhydrous and monohydrate forms, each with a distinct CAS number and molecular weight.

Below is a summary of the key quantitative data for this compound and its monohydrate form.

| Property | This compound | This compound Monohydrate |

| CAS Number | 781596-75-6[1] | 202406-87-9[2][] |

| Molecular Formula | ¹³C₄H₈¹⁵N₂O₃ | ¹³C₄H₈¹⁵N₂O₃ · H₂O |

| Molecular Weight | 138.08 g/mol [1][4] | 156.09 g/mol [2][5][6] |

| Isotopic Purity (¹³C) | ≥98-99 atom %[2][5] | ≥98 atom %[5][6] |

| Isotopic Purity (¹⁵N) | ≥98 atom %[5] | ≥98 atom %[5][6] |

| Chemical Purity | ≥95% (CP)[5] | 95% (CP)[5][6] |

| Form | Solid[5] | Solid[5][6] |

| Melting Point | 232 °C (decomposes) | 233-235 °C[5][6] |

| Optical Activity | Not specified | [α]25/D +31.5°, c = 1 in 1 M HCl[5][6] |

Experimental Protocols and Methodologies

While specific experimental protocols are highly dependent on the research question and instrumentation, this compound is primarily utilized in methodologies that leverage its increased mass. Below are outlines of key experimental approaches.

Metabolic Flux Analysis (MFA)

Metabolic flux analysis is used to quantify the rates of metabolic reactions within a biological system. This compound serves as a tracer to follow the fate of asparagine through various biochemical pathways.

-

Cell Culture and Labeling : Cells or organisms are cultured in a medium where standard L-asparagine is replaced with this compound. The duration of labeling is critical and depends on the turnover rate of the metabolites of interest.

-

Metabolite Extraction : After the labeling period, metabolites are rapidly extracted from the biological samples, often using a cold solvent mixture (e.g., methanol/water/chloroform) to quench enzymatic activity.

-

LC-MS/MS Analysis : The extracted metabolites are separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is configured to detect the mass shift of downstream metabolites that have incorporated the ¹³C and ¹⁵N isotopes from the labeled asparagine.

-

Data Analysis : The resulting mass isotopomer distribution data is used to calculate the relative or absolute fluxes through specific metabolic pathways by fitting the data to a metabolic network model.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful method for quantitative proteomics that relies on metabolic incorporation of "heavy" labeled amino acids. While arginine and lysine are most common, asparagine labeling can be used for specific research goals.

-

Cell Culture : Two populations of cells are cultured in identical media, except one contains the natural "light" L-asparagine, and the other contains the "heavy" this compound.

-

Protein Extraction and Digestion : After several cell divisions to ensure complete incorporation of the labeled amino acid, proteins are extracted from both cell populations. The protein samples are then combined and digested, typically with trypsin, to generate peptides.

-

Mass Spectrometry : The peptide mixture is analyzed by LC-MS/MS. Pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling are identified.

-

Quantification : The relative abundance of a peptide (and thus its parent protein) in the two samples is determined by comparing the signal intensities of the "heavy" and "light" peptide peaks.

Key Signaling Pathway: L-Asparaginase and Cancer Therapy

L-Asparagine is a critical amino acid for the proliferation of certain cancer cells, particularly those causing acute lymphoblastic leukemia (ALL). These cells often lack sufficient asparagine synthetase (ASNS) activity to produce their own asparagine. The enzyme L-asparaginase is used as a chemotherapeutic agent because it catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia, thereby depleting the circulating supply of asparagine required by the cancer cells.[7][8][9] this compound is an invaluable tool for studying the efficacy and mechanism of this enzymatic therapy.

The workflow below illustrates this therapeutic mechanism.

Caption: Mechanism of L-asparaginase in cancer therapy.

This diagram illustrates how the drug L-asparaginase depletes L-asparagine in the bloodstream. This prevents leukemic cells, which cannot synthesize their own asparagine, from taking up this essential amino acid. The resulting inhibition of protein synthesis ultimately leads to programmed cell death (apoptosis). Using this compound as a tracer allows researchers to precisely measure the rate of depletion and its impact on cellular metabolism.

References

- 1. glpbio.com [glpbio.com]

- 2. L-Asparagine·HâO (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-3819-H-0.5 [isotope.com]

- 4. This compound | C4H8N2O3 | CID 16217568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound monohydrate 98 atom % 13C, 98 atom % 15N, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound monohydrate 98 atom % 13C, 98 atom % 15N, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rroij.com [rroij.com]

An In-Depth Technical Guide to the Safe Handling and Application of L-Asparagine-¹³C₄,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Asparagine-¹³C₄,¹⁵N₂, a stable isotope-labeled amino acid crucial for advanced research in proteomics, metabolomics, and drug development. This document details its safe handling, storage, and application in key experimental protocols.

Compound Identification and Properties

L-Asparagine-¹³C₄,¹⁵N₂ is a non-radioactive, isotopically enriched form of the amino acid L-asparagine. The carbon and nitrogen atoms within the molecule are replaced with their heavier stable isotopes, ¹³C and ¹⁵N, respectively. This labeling makes it an invaluable tracer for a variety of analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physical and Chemical Properties of L-Asparagine-¹³C₄,¹⁵N₂

| Property | Value | Source(s) |

| Chemical Formula | ¹³C₄H₈¹⁵N₂O₃ | [1] |

| Molecular Weight | ~138.08 g/mol | [1] |

| CAS Number | 781596-75-6 | [1] |

| Form | Solid | [2] |

| Melting Point | 232 °C (decomposes) | [2] |

| Isotopic Purity | ≥99 atom % ¹³C, ≥98 atom % ¹⁵N | [2] |

| Appearance | White to off-white solid | N/A |

Note: The monohydrate form of this compound is also commercially available and will have a different molecular weight.

Safety and Handling

While L-Asparagine-¹³C₄,¹⁵N₂ is not classified as a hazardous substance, standard laboratory safety practices should always be observed.

2.1. Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is recommended:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is advised.[2]

-

Body Protection: A standard laboratory coat.

2.2. Storage and Stability

Proper storage is crucial to maintain the integrity and stability of L-Asparagine-¹³C₄,¹⁵N₂.

Table 2: Storage and Stability Recommendations

| Condition | Recommendation | Source(s) |

| Storage Temperature | Room temperature, away from light and moisture. | [3] |

| Storage Class | 11 - Combustible Solids | [2] |

| Long-term Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. | [4] |

2.3. First Aid Measures

In case of accidental exposure, follow these first aid procedures:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Wash the affected area thoroughly with soap and water.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.

Experimental Protocols and Applications

L-Asparagine-¹³C₄,¹⁵N₂ is a versatile tool in various research applications, primarily as a tracer to elucidate biological pathways and quantify molecular changes.

3.1. Metabolic Flux Analysis (MFA) using LC-MS

Metabolic flux analysis with stable isotopes allows for the quantitative study of metabolic pathways. L-Asparagine-¹³C₄,¹⁵N₂ can be used to trace the flow of carbon and nitrogen through asparagine-related metabolic networks.

Experimental Workflow:

-

Cell Culture and Labeling: Culture cells in a medium where standard L-asparagine is replaced with L-Asparagine-¹³C₄,¹⁵N₂. The duration of labeling will depend on the specific experimental goals and the turnover rate of the metabolites of interest.

-

Metabolite Extraction: After the desired labeling period, quench cellular metabolism rapidly and extract metabolites. A common method involves using a cold solvent mixture such as 80% methanol.

-

LC-MS Analysis: Separate and detect the labeled metabolites using liquid chromatography-mass spectrometry (LC-MS). The mass shift due to the ¹³C and ¹⁵N isotopes allows for the differentiation and quantification of labeled versus unlabeled metabolites.

-

Data Analysis: Analyze the mass isotopomer distributions to calculate the relative or absolute metabolic fluxes through the pathways of interest.

3.2. Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the quantitative analysis of proteomes. By incorporating "heavy" labeled amino acids into proteins, researchers can accurately compare protein abundance between different cell populations.[5]

Experimental Workflow:

-

Cell Culture and Labeling: Grow one population of cells in a "light" medium containing natural L-asparagine and another population in a "heavy" medium where L-asparagine is replaced with L-Asparagine-¹³C₄,¹⁵N₂.[5] It is crucial to ensure complete incorporation of the labeled amino acid, which typically requires at least five cell doublings.[6]

-

Sample Mixing and Protein Extraction: Combine equal numbers of cells from the "light" and "heavy" populations. Lyse the cells and extract the total protein.

-

Protein Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides containing the "heavy" L-Asparagine-¹³C₄,¹⁵N₂ will exhibit a specific mass shift compared to their "light" counterparts.

-

Data Analysis: Quantify the relative abundance of each protein by comparing the signal intensities of the "heavy" and "light" peptide pairs.

3.3. Protein NMR Spectroscopy

Isotopic labeling is essential for determining the structure and dynamics of proteins using Nuclear Magnetic Resonance (NMR) spectroscopy, especially for larger proteins.[7]

Sample Preparation Workflow:

-

Protein Expression and Labeling: Express the protein of interest in a system (e.g., E. coli) that allows for the incorporation of labeled amino acids. Grow the expression host in a minimal medium supplemented with L-Asparagine-¹³C₄,¹⁵N₂ as the sole source of asparagine.

-

Protein Purification: Purify the labeled protein to a high degree of homogeneity using standard chromatographic techniques.

-

Sample Preparation for NMR: Prepare the NMR sample by dissolving the purified, labeled protein in a suitable buffer. The optimal protein concentration is typically between 0.3 and 0.5 mM.[7] The buffer should be chosen to maintain protein stability and solubility over the course of the NMR experiment.

-

NMR Data Acquisition: Acquire NMR data using multidimensional experiments that take advantage of the ¹³C and ¹⁵N labels to resolve spectral overlap and facilitate resonance assignment.

Signaling and Metabolic Pathways

Understanding the metabolic fate of asparagine and its role in cellular signaling is critical for interpreting data from experiments using L-Asparagine-¹³C₄,¹⁵N₂.

4.1. Asparagine Metabolism

L-asparagine is a non-essential amino acid that plays a key role in nitrogen transport and storage. Its metabolism involves both biosynthesis and degradation pathways.

Caption: Biosynthesis and degradation pathway of L-Asparagine.

4.2. L-Asparaginase and mTOR Signaling in Leukemia

L-asparaginase is an enzyme used in the treatment of acute lymphoblastic leukemia (ALL). It depletes circulating asparagine, leading to the starvation and apoptosis of leukemic cells which often lack sufficient asparagine synthetase activity.[8] This depletion of asparagine has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[9]

Caption: Inhibition of the mTOR signaling pathway by L-asparaginase.

Conclusion

L-Asparagine-¹³C₄,¹⁵N₂ is a powerful and safe tool for researchers in the life sciences. Its proper handling and application in well-designed experiments can provide profound insights into cellular metabolism, protein dynamics, and the mechanisms of disease. This guide serves as a foundational resource to aid in the effective and safe utilization of this important research compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 4. Functional and quantitative proteomics using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Asparagine - Wikipedia [en.wikipedia.org]

The Central Role of L-Asparagine in Metabolic Pathways and Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-asparagine, a non-essential amino acid, holds a critical position at the crossroads of cellular metabolism and protein synthesis. While primarily recognized as a fundamental building block for polypeptides, its significance extends to nitrogen balance, metabolic regulation, and cell signaling. This technical guide provides an in-depth exploration of L-asparagine's metabolic pathways, its integral role in protein synthesis and post-translational modifications, and its emerging importance as a signaling molecule. The document further details established experimental protocols for the quantification of L-asparagine and the assessment of key enzymatic activities, presents quantitative data on enzyme kinetics and cellular concentrations, and visualizes the intricate signaling networks governing its metabolism. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, oncology, and drug development.

L-Asparagine Metabolism: A Tale of Two Enzymes

The cellular pool of L-asparagine is tightly regulated through its synthesis and degradation, primarily orchestrated by two key enzymes: Asparagine Synthetase (ASNS) and L-asparaginase.

Biosynthesis of L-Asparagine

L-asparagine is synthesized from L-aspartate and L-glutamine in an ATP-dependent reaction catalyzed by Asparagine Synthetase (ASNS) .[1][2] This reaction is pivotal for maintaining the intracellular supply of L-asparagine, especially in proliferating cells. The overall reaction is as follows:

L-aspartate + L-glutamine + ATP → L-asparagine + L-glutamate + AMP + PPi[2][3]

The expression and activity of ASNS are highly regulated in response to cellular stress, particularly amino acid deprivation and endoplasmic reticulum (ER) stress, through the Amino Acid Response (AAR) and Unfolded Protein Response (UPR) pathways, respectively.[4][5]

Degradation of L-Asparagine

The hydrolysis of L-asparagine back to L-aspartate and ammonia is catalyzed by the enzyme L-asparaginase .[6] This enzyme is not typically found in mammalian cells but is utilized as a therapeutic agent in the treatment of certain cancers, such as acute lymphoblastic leukemia (ALL), which often exhibit low ASNS expression and are therefore dependent on extracellular L-asparagine.[7] The enzymatic reaction is:

L-asparagine + H₂O → L-aspartate + NH₃[8]

The Multifaceted Role of L-Asparagine in Protein Synthesis

L-asparagine's contribution to protein synthesis is multifaceted, extending beyond its direct incorporation into polypeptide chains.

A Building Block for Proteins

As one of the 20 proteinogenic amino acids, L-asparagine is incorporated into proteins during translation, dictated by the codons AAU and AAC.[9] Its polar side chain, containing an amide group, can participate in hydrogen bonding, contributing to the secondary and tertiary structure of proteins.

N-linked Glycosylation: A Critical Post-Translational Modification

L-asparagine plays a crucial and specific role in N-linked glycosylation, a vital post-translational modification for many eukaryotic proteins.[10][11][12] An oligosaccharide is transferred to the amide nitrogen of an asparagine residue within the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline).[10][13] This process is critical for proper protein folding, stability, trafficking, and function, impacting processes such as cell-cell recognition and immune responses.[10][11]

Quantitative Data on L-Asparagine Metabolism

The following tables summarize key quantitative parameters related to the enzymes involved in L-asparagine metabolism and the cellular concentrations of this amino acid.

| Enzyme | Substrate | Km Value (mM) | Source |

| Human Asparagine Synthetase (ASNS) | L-Aspartate | 0.53 | [3][14] |

| Human Asparagine Synthetase (ASNS) | L-Glutamine | 2.4 | [3][14] |

| Fusarium sp. L-asparaginase | L-Asparagine | 0.031 | [15] |

| Bacillus sp. L-asparaginase | L-Asparagine | 0.257 | [16] |

| Erwinia carotovora L-asparaginase | L-Asparagine | 10.8-fold increase in mutant | [17] |

Table 1: Michaelis-Menten Constants (Km) for Key Enzymes in L-Asparagine Metabolism.

| Cell Type/Condition | Intracellular L-Asparagine Concentration | Source |

| Proliferating mammalian cells | Lowest among nonessential amino acids | [18] |

| Glycosylasparaginase-deficient lymphoblasts (initial) | ~80 nmol/mg protein | [19] |

| Glycosylasparaginase-deficient lymphoblasts (+ErAII) | Decreased from 89 to 14 nmol/mg protein within 1 min | [19] |

| Human plasma | < 0.1 mM | [20] |

| Breast carcinoma tissues | Significantly higher than adjacent normal tissues | [21] |

| Melanoma patients | Elevated concentration | [22] |

Table 2: Cellular and Plasma Concentrations of L-Asparagine.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of L-asparagine metabolism.

Asparagine Synthetase (ASNS) Activity Assay (Luminescence-based)

This protocol is adapted from a method utilizing the detection of AMP, a product of the ASNS reaction.[3]

Materials:

-

Purified ASNS enzyme or cell lysate containing ASNS

-

Enzyme buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Substrate solution (containing L-aspartate, L-glutamine, and ATP at desired concentrations, e.g., 10 mM, 10 mM, and 1 mM respectively)

-

AMP detection kit (e.g., AMP-Glo™ Assay)

-

Luminometer

Procedure:

-

Prepare enzyme dilutions in ice-cold enzyme buffer.

-

In a microplate, add the enzyme solution to each well. Include a no-enzyme control.

-

Initiate the reaction by adding the substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The reaction should be within the linear range.

-

Stop the reaction according to the AMP detection kit manufacturer's instructions.

-

Add the AMP detection reagent, which converts AMP to ADP and then to ATP.

-

Add the luciferase/luciferin reagent to measure the amount of ATP produced, which is proportional to the AMP generated by ASNS.

-

Measure luminescence using a luminometer.

-

Calculate ASNS activity based on a standard curve of known AMP concentrations.

Quantification of L-Asparagine by High-Performance Liquid Chromatography (HPLC)

This method allows for the sensitive detection of L-asparagine in biological samples.[23]

Materials:

-

Biological sample (e.g., cell culture medium, cell lysate, plasma)

-

Deproteinization agent (e.g., perchloric acid or trichloroacetic acid)

-

HPLC system with a suitable column (e.g., reverse-phase C18)

-

Derivatizing agent (e.g., o-phthalaldehyde (OPA) for fluorescence detection)

-

Mobile phases (e.g., a gradient of sodium acetate buffer and methanol)

-

L-asparagine standard solution

Procedure:

-

Sample Preparation:

-

Deproteinize the sample by adding a deproteinization agent and centrifuging to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Derivatization:

-

Mix the sample or standard with the OPA reagent to form a fluorescent derivative.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC column.

-

Elute the amino acids using a defined gradient of the mobile phases.

-

Detect the fluorescently labeled L-asparagine using a fluorescence detector.

-

-

Quantification:

-

Identify the L-asparagine peak based on the retention time of the L-asparagine standard.

-

Quantify the concentration of L-asparagine in the sample by comparing its peak area to the peak areas of the standards in the calibration curve.

-

Colorimetric Assay for L-Asparagine

This is a simple and specific assay based on the reaction of L-asparagine with ninhydrin at low temperatures.[24]

Materials:

-

Aqueous L-asparagine solution or sample

-

Dilute ethanolic ninhydrin solution

-

Spectrophotometer

Procedure:

-

Mix the aqueous L-asparagine-containing sample with the ethanolic ninhydrin solution.

-

Incubate the mixture at a temperature below 37°C (e.g., room temperature).

-

After a defined incubation time, measure the absorbance of the solution at 340-350 nm using a spectrophotometer.

-

The absorbance at this wavelength is linearly proportional to the L-asparagine concentration in a specific range (e.g., 50 µM to 50 mM).

-

Quantify the L-asparagine concentration by comparing the sample's absorbance to a standard curve prepared with known concentrations of L-asparagine.

Signaling Pathways Involving L-Asparagine

L-asparagine metabolism is intricately linked to major cellular signaling pathways that sense and respond to nutrient availability and cellular stress.

Amino Acid Response (AAR) and Unfolded Protein Response (UPR) Pathways

Amino acid deprivation or ER stress triggers the AAR and UPR pathways, respectively.[4][5] Both pathways converge on the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), which leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 then translocates to the nucleus and binds to the C/EBP-ATF response element (CARE) in the promoter of the ASNS gene, upregulating its transcription to restore L-asparagine levels.[4]

References

- 1. The Expanding Horizons of Asparagine-Linked Glycosylation [dspace.mit.edu]

- 2. Asparagine Synthetase (ASNS) Assay Kit - Profacgen [profacgen.com]

- 3. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asparaginase - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Asparagine - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Asparagine, a critical limiting metabolite during glutamine starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A kinetic comparison of asparagine synthetase isozymes from higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A specific quantitative colorimetric assay for L-asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Stable Isotope Labeling in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of stable isotope labeling (SIL) techniques in proteomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage these powerful methods for quantitative protein analysis. From elucidating complex signaling pathways to identifying novel drug targets and biomarkers, stable isotope labeling has become an indispensable tool in modern biological research.

Core Principles of Stable Isotope Labeling in Proteomics

Stable isotope labeling in proteomics is a powerful strategy for accurate and sensitive quantification of proteins and their post-translational modifications. The fundamental principle involves the incorporation of "heavy" non-radioactive isotopes into proteins or peptides, which are chemically identical to their "light" counterparts but differ in mass.[1] This mass difference is readily detectable by a mass spectrometer, allowing for the direct comparison of protein abundance between different samples.

The key advantage of these methods is that samples to be compared (e.g., control vs. treated) can be combined at an early stage of the experimental workflow. This co-processing minimizes experimental variability that can be introduced during sample preparation, digestion, and analysis, leading to more precise and reliable quantification.[2][3]

Several distinct strategies for introducing stable isotopes have been developed, each with its own advantages and applications. These can be broadly categorized as:

-

Metabolic Labeling: Isotopes are incorporated into proteins in vivo as cells grow and synthesize new proteins. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent example.[2][4]

-

Chemical Labeling: Isotope-containing tags are chemically conjugated to proteins or peptides in vitro after extraction and digestion. Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantification (iTRAQ) are widely used chemical labeling techniques.

The choice of labeling strategy depends on the experimental design, sample type, and desired level of multiplexing.

Key Methodologies in Stable Isotope Labeling

This section provides a detailed look at the three most prevalent stable isotope labeling techniques in proteomics: SILAC, TMT, and iTRAQ.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling approach that involves growing two or more cell populations in media where one essential amino acid (typically arginine and/or lysine) is replaced with its heavy isotope-labeled counterpart.[4][5] After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[2] The "light" (unlabeled) and "heavy" (labeled) cell populations can then be subjected to different experimental conditions.

Following treatment, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The relative abundance of a protein between the two conditions is determined by the ratio of the intensities of the heavy and light peptide pairs in the mass spectrum.[4]

The general workflow for a SILAC experiment is depicted below.

Tandem Mass Tags (TMT)

TMT is a chemical labeling technique that utilizes isobaric tags.[6][7] This means that the different tags have the same nominal mass and are therefore indistinguishable in the initial MS1 scan. However, upon fragmentation in the MS/MS scan, each tag releases a unique reporter ion of a different mass, allowing for the relative quantification of the peptides and their corresponding proteins.[7]

TMT reagents are composed of three parts: a reporter group, a mass normalizer group, and a peptide-reactive group that covalently attaches to the N-terminus and lysine side chains of peptides.[8] The use of different isotopes in the reporter and normalizer groups allows for the creation of multiple isobaric tags. Commercially available TMT kits allow for the multiplexing of up to 16 samples in a single experiment.[6]

The general workflow for a TMT experiment is illustrated below.

Isobaric Tags for Relative and Absolute Quantification (iTRAQ)

Similar to TMT, iTRAQ is an isobaric chemical labeling method that enables the simultaneous identification and quantification of proteins from multiple samples.[9][10] The iTRAQ reagents also consist of a reporter group, a balance group, and a peptide-reactive group.[10] Peptides from different samples are labeled with distinct iTRAQ reagents and then pooled for analysis.

In the mass spectrometer, the labeled peptides appear as a single peak in the MS1 scan. Upon fragmentation, the reporter ions are released, and their relative intensities in the MS/MS spectrum correspond to the relative abundance of the peptide in each sample.[9] iTRAQ technology is available in 4-plex and 8-plex formats.[9]

The experimental workflow for iTRAQ is conceptually similar to that of TMT.

Experimental Protocols

This section provides detailed, step-by-step protocols for the three major stable isotope labeling techniques. These are intended as a guide and may require optimization for specific cell types, tissues, or experimental conditions.

Detailed SILAC Protocol

This protocol is adapted for adherent cell lines and can be modified for suspension cultures.

-

Media Preparation:

-

Prepare SILAC-compatible DMEM or RPMI-1640 medium that lacks L-lysine and L-arginine.

-

For the "light" medium, supplement with standard L-lysine and L-arginine.

-

For the "heavy" medium, supplement with heavy isotope-labeled L-lysine (e.g., ¹³C₆) and L-arginine (e.g., ¹³C₆, ¹⁵N₄).

-

Add dialyzed fetal bovine serum (FBS) to both media to a final concentration of 10%.

-

-

Cell Culture and Labeling:

-

Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

-

Passage the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids.[2]

-

-

Experimental Treatment:

-

Once labeling is complete, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment) and the "light" labeled cells with the control condition.

-

-

Cell Harvesting and Lysis:

-

Wash the cells with ice-cold PBS.

-

Harvest the cells and combine the "light" and "heavy" populations in a 1:1 ratio based on cell count.

-

Lyse the combined cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Digestion:

-

Quantify the protein concentration of the lysate.

-

Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

-

Digest the proteins into peptides overnight with trypsin.

-

-

Peptide Cleanup and Mass Spectrometry:

-

Desalt the peptide mixture using a C18 StageTip or equivalent.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Detailed TMT Protocol

This protocol outlines the key steps for TMT labeling of digested protein samples.

-

Protein Extraction and Digestion:

-

Extract proteins from each sample and quantify the protein concentration.

-

Take an equal amount of protein from each sample (e.g., 100 µg).

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.[8]

-

Digest the proteins with trypsin.

-

-

TMT Labeling:

-

Resuspend the dried peptides from each sample in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).

-

Equilibrate the TMT reagents to room temperature and dissolve in anhydrous acetonitrile.[6]

-

Add the appropriate TMT reagent to each peptide sample.

-

Incubate at room temperature for 1 hour to allow the labeling reaction to proceed.[6]

-

-

Quenching and Pooling:

-

Quench the labeling reaction by adding hydroxylamine.[6]

-

Combine all TMT-labeled samples into a single tube.

-

-

Sample Cleanup and Fractionation:

-

Desalt the pooled sample using a C18 Sep-Pak or similar.

-

To reduce sample complexity, fractionate the peptides using high-pH reversed-phase liquid chromatography.

-

-

LC-MS/MS Analysis:

-

Analyze each fraction by LC-MS/MS.

-

Detailed iTRAQ Protocol

The iTRAQ protocol shares many similarities with the TMT protocol.

-

Sample Preparation and Digestion:

-

Extract and quantify proteins from each sample.

-

Take an equal amount of protein from each sample.

-

Reduce and alkylate the proteins.

-

Digest the proteins with trypsin.

-

-

iTRAQ Labeling:

-

Follow the manufacturer's protocol for reconstituting the iTRAQ reagents.

-

Label each peptide sample with a different iTRAQ reagent.

-

Incubate to allow the labeling reaction to complete.

-

-

Pooling and Cleanup:

-

Combine the labeled samples into a single vial.

-

Clean up the pooled sample to remove interfering substances.

-

-

Fractionation and LC-MS/MS:

-

Fractionate the peptide mixture, typically by strong cation exchange (SCX) or high-pH reversed-phase chromatography.

-

Analyze the fractions by LC-MS/MS.

-

Data Presentation: Quantitative Proteomics in Action

The following tables provide illustrative examples of how quantitative data from stable isotope labeling experiments are typically presented.

Table 1: SILAC Analysis of Protein Abundance Changes Upon Drug Treatment

| Protein ID | Gene Name | Description | H/L Ratio | p-value | Regulation |

| P06733 | EGFR | Epidermal growth factor receptor | 0.45 | 0.001 | Down |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.89 | Unchanged |

| P04637 | TP53 | Cellular tumor antigen p53 | 1.15 | 0.45 | Unchanged |

| Q02750 | BCL2L1 | Bcl-2-like protein 1 | 2.58 | 0.005 | Up |

| P42336 | MAPK1 | Mitogen-activated protein kinase 1 | 0.98 | 0.76 | Unchanged |

Table 2: TMT 10-plex Analysis of a Time-Course Experiment

| Protein ID | Gene Name | 0h | 2h | 6h | 12h | 24h |

| P31749 | AKT1 | 1.00 | 1.52 | 2.10 | 1.85 | 1.23 |

| P27361 | GSK3B | 1.00 | 0.85 | 0.62 | 0.75 | 0.95 |

| Q9Y243 | FOXO1 | 1.00 | 0.78 | 0.55 | 0.68 | 0.89 |

| P45985 | mTOR | 1.00 | 1.35 | 1.98 | 1.65 | 1.15 |

Table 3: iTRAQ 4-plex Comparison of Different Disease States

| Protein ID | Gene Name | Control | Disease A | Disease B | Disease C |

| P02768 | ALB | 1.00 | 0.75 | 0.65 | 0.82 |

| P01876 | IGKC | 1.00 | 2.15 | 3.50 | 1.80 |

| P00734 | HBA1 | 1.00 | 1.05 | 0.98 | 1.10 |

| P68871 | HBB | 1.00 | 0.95 | 1.02 | 0.90 |

Visualization of Signaling Pathways and Workflows

Visualizing experimental workflows and the signaling pathways under investigation is crucial for understanding the experimental design and interpreting the results.

Signaling Pathway Diagrams

Stable isotope labeling proteomics is frequently used to study the dynamics of signaling pathways in response to various stimuli. Below are examples of how key signaling pathways can be visualized using the DOT language.

The Epidermal Growth factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is often implicated in cancer.

The PI3K/Akt pathway is a central signaling node that regulates cell growth, metabolism, and survival.[11]

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses.

Applications in Drug Development

Stable isotope labeling techniques are invaluable in the field of drug development. They are employed in various stages, from target identification and validation to biomarker discovery and understanding mechanisms of drug action and resistance.

-

Target Identification and Validation: Quantitative proteomics can identify proteins that are differentially expressed or modified in disease states, highlighting potential therapeutic targets.

-

Biomarker Discovery: By comparing the proteomes of healthy and diseased individuals, or responders and non-responders to a particular therapy, SIL can aid in the discovery of diagnostic, prognostic, and predictive biomarkers.

-

Mechanism of Action Studies: These techniques can reveal the downstream effects of a drug on cellular signaling pathways, providing insights into its mechanism of action.

-

Pharmacodynamic Studies: Stable isotope labeling can be used to track a drug's journey through the body, providing quantitative data on its absorption, distribution, metabolism, and excretion (ADME).[12]

By providing a detailed and quantitative picture of the proteome, stable isotope labeling empowers researchers to make more informed decisions throughout the drug development pipeline, ultimately accelerating the discovery of new and more effective therapies.

References

- 1. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 5. Sample Preparation Approaches for iTRAQ Labeling and Quantitative Proteomic Analyses in Systems Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]

- 7. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 8. Quantitative proteomics: TMT-based quantitation of proteins - Ashok R. Dinasarapu Ph.D [adinasarapu.github.io]

- 9. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]

- 10. google.com [google.com]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's In-depth Guide to Metabolic Flux Analysis with Labeled Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. By tracking the flow of atoms from labeled substrates, such as amino acids, through metabolic pathways, MFA provides a detailed snapshot of cellular metabolism. This quantitative approach is invaluable for understanding cellular physiology, identifying metabolic bottlenecks, and discovering novel drug targets. Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C), are frequently used as tracers in these studies. The non-radioactive nature of these isotopes makes them safe for use in a wide range of experimental settings.

The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a cell culture and allowing the cells to reach a metabolic and isotopic steady state. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites, including proteinogenic amino acids. By measuring the isotopic labeling patterns of these amino acids using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), researchers can infer the relative activities of different metabolic pathways.

Core Principles of MFA with Labeled Amino Acids

The fundamental concept behind MFA is that the distribution of isotopes in metabolic products is a direct consequence of the fluxes through the contributing metabolic pathways. When a ¹³C-labeled amino acid is consumed by a cell, it enters the central carbon metabolism and its labeled carbon atoms are redistributed throughout the metabolic network.

For instance, ¹³C-labeled glutamine is a commonly used tracer to probe the Tricarboxylic Acid (TCA) cycle. Glutamine is first converted to glutamate and then to α-ketoglutarate, a key TCA cycle intermediate. The labeled carbons from α-ketoglutarate are then passed along the TCA cycle, leading to the labeling of other intermediates like succinate, fumarate, malate, and oxaloacetate. These intermediates, in turn, can be used for the biosynthesis of other amino acids, such as aspartate and asparagine from oxaloacetate. By analyzing the mass isotopomer distributions (MIDs) of these amino acids, which represent the fractional abundance of molecules with a certain number of ¹³C atoms, the relative fluxes through the TCA cycle and connected biosynthetic pathways can be determined.

Experimental Protocols

A typical ¹³C-MFA experiment involves several key stages, from cell culture to data analysis. The following is a detailed methodology for conducting such an experiment in mammalian cells.

Cell Culture and Labeling

-

Cell Seeding and Growth: Seed mammalian cells in appropriate culture vessels and grow in a standard culture medium until they reach the desired confluence (typically mid-log phase).

-

Medium Switch: Remove the standard medium and wash the cells with phosphate-buffered saline (PBS). Replace the medium with a specially formulated labeling medium. This medium should contain the ¹³C-labeled amino acid of interest (e.g., [U-¹³C]-Glutamine) and known concentrations of all other necessary nutrients. It is crucial that the only difference between the experimental and control cultures is the isotopic label.

-

Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient period to ensure that the intracellular metabolic pools have reached an isotopic steady state. This duration can vary depending on the cell line and experimental conditions and should be determined empirically.

Sample Preparation

-

Cell Harvesting and Quenching: Rapidly aspirate the labeling medium and quench the metabolism by adding a cold solvent, such as methanol or a methanol-chloroform-water mixture. This step is critical to halt enzymatic activity and preserve the in vivo metabolic state.

-

Cell Lysis and Protein Hydrolysis: Lyse the cells and precipitate the protein. The protein pellet is then hydrolyzed to break it down into its constituent amino acids. This is typically achieved by incubation in 6 M hydrochloric acid at high temperature (e.g., 150°C for 70 minutes).

-

Amino Acid Derivatization: The hydrolyzed amino acids are then chemically derivatized to make them volatile for GC-MS analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which creates tert-butyldimethylsilyl (TBDMS) derivatives.

GC-MS Analysis

-

Injection and Separation: Inject the derivatized amino acid sample into the GC-MS system. The gas chromatograph separates the individual amino acids based on their volatility and interaction with the column.

-

Ionization and Fragmentation: As the separated amino acids elute from the GC column, they enter the mass spectrometer where they are ionized, typically by electron ionization (EI). This process also causes the molecules to fragment in a predictable manner.

-

Mass Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for the determination of the mass isotopomer distributions for each amino acid fragment.

Data Analysis

-

Mass Isotopomer Distribution (MID) Calculation: The raw GC-MS data is processed to determine the fractional abundance of each mass isotopomer for various amino acid fragments. This data needs to be corrected for the natural abundance of ¹³C.

-

Metabolic Modeling and Flux Estimation: The corrected MIDs, along with measured uptake and secretion rates of extracellular metabolites, are used as inputs for a computational model of the cell's metabolic network. This model consists of a set of biochemical reactions with known stoichiometry and carbon atom transitions.

-

Flux Calculation and Statistical Analysis: An optimization algorithm is used to find the set of metabolic fluxes that best reproduce the experimentally measured MIDs and physiological rates. Statistical methods are then employed to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

Data Presentation

The quantitative output of an MFA study is a flux map, which provides the rates of intracellular reactions. These fluxes are often presented relative to a specific uptake rate, such as the glucose uptake rate. Below are examples of how quantitative data from a hypothetical ¹³C-MFA experiment in a cancer cell line using [U-¹³C]-Glutamine as a tracer might be presented.

Table 1: Measured Extracellular Fluxes

| Metabolite | Flux (nmol/10^6 cells/h) |

| Glucose Uptake | 250 |

| Lactate Secretion | 400 |

| Glutamine Uptake | 80 |

| Glutamate Secretion | 10 |

| Alanine Secretion | 25 |

| Aspartate Secretion | 15 |

Table 2: Relative Central Carbon Metabolism Fluxes (normalized to Glucose Uptake Rate of 100)

| Reaction | Relative Flux |

| Glycolysis (Glucose -> Pyruvate) | 100 |

| Pentose Phosphate Pathway (oxidative) | 15 |

| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 60 |

| Lactate Dehydrogenase (Pyruvate -> Lactate) | 160 |

| Anaplerotic Carboxylation (Pyruvate -> Oxaloacetate) | 20 |

| TCA Cycle (Citrate Synthase) | 85 |

| Glutaminolysis (Glutamine -> α-Ketoglutarate) | 32 |

| Reductive Carboxylation (α-Ketoglutarate -> Citrate) | 5 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.

TCA Cycle and Amino Acid Biosynthesis

Caption: TCA cycle and its links to amino acid biosynthesis.

Conclusion

Metabolic Flux Analysis with labeled amino acids is a cornerstone technique in modern systems biology and biomedical research. It provides unparalleled quantitative insights into the intricate workings of cellular metabolism. For researchers in drug development, MFA can be instrumental in understanding the metabolic reprogramming of cancer cells, identifying novel therapeutic targets, and elucidating the mechanism of action of metabolic drugs. By following rigorous experimental protocols and employing sophisticated data analysis, scientists can generate high-resolution flux maps that pave the way for a deeper understanding of health and disease.

Methodological & Application

Application Notes and Protocols for L-Asparagine-¹³C₄,¹⁵N₂ in SILAC Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction to SILAC and the Role of L-Asparagine-¹³C₄,¹⁵N₂

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of proteins from cells grown in "heavy" media with those from cells grown in "light" (unlabeled) media, researchers can accurately quantify differences in protein abundance between different experimental conditions.

Traditionally, SILAC experiments have predominantly utilized stable isotope-labeled arginine and lysine, as trypsin digestion results in peptides with a C-terminal labeled amino acid. However, the use of other labeled amino acids, such as L-Asparagine-¹³C₄,¹⁵N₂, can offer unique advantages in specific research contexts. Asparagine metabolism is crucial in various physiological and pathological processes, including cancer cell proliferation and neuronal function. Therefore, using L-Asparagine-¹³C₄,¹⁵N₂ in SILAC experiments allows for the specific investigation of proteomic changes related to asparagine-dependent pathways and cellular responses to perturbations in asparagine metabolism.

These application notes provide a detailed protocol for the use of L-Asparagine-¹³C₄,¹⁵N₂ in SILAC experiments, addressing key considerations from cell culture to data analysis.

Key Considerations for Using L-Asparagine-¹³C₄,¹⁵N₂ in SILAC

While the fundamental principles of SILAC apply, the use of L-Asparagine-¹³C₄,¹⁵N₂ requires special attention to the following:

-